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2-(3-Aminophenoxy)-5-

nitrobenzonitrile

Cat. No.: B8311363 Get Quote

Introduction: The "Privileged" NNRTI Scaffold
The molecule 2-(3-Aminophenoxy)-5-nitrobenzonitrile represents a high-value

pharmacophore, particularly in the development of Non-Nucleoside Reverse Transcriptase

Inhibitors (NNRTIs) for HIV-1 therapy. Structurally, it serves as a simplified analogue to the

Diarylpyrimidine (DAPY) class (e.g., Etravirine, Rilpivirine), where the central heterocycle is

replaced or mimicked by a flexible diaryl ether linkage.

This scaffold offers three distinct vectors for chemical modification, allowing medicinal chemists

to probe the "butterfly" binding pocket of the HIV-1 Reverse Transcriptase enzyme:

The "Right Wing" (Aniline): A solvent-exposed handle ideal for solubilizing groups or

hydrogen-bond donors (ureas/amides).

The "Left Wing" (Nitro-Benzonitrile): A hydrophobic core where the nitro group serves as a

masked amine or electronic tuner, and the nitrile provides crucial interactions with the protein

backbone (e.g., Val106 or Lys101).

The Linker (Ether): Provides the necessary torsional flexibility to accommodate resistance-

conferring mutations (e.g., K103N).

This guide details the step-by-step functionalization of this scaffold, moving from its synthesis

to advanced diversification.
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Strategic Analysis & Reaction Logic
The chemical behavior of this molecule is dictated by the electronic push-pull system:

Ring A (Benzonitrile): Highly electron-deficient due to the ortho-cyano and para-nitro groups.

This makes the ring susceptible to nucleophilic attack if the ether linkage weren't already

formed, but here it stabilizes the ether bond against oxidative cleavage.

Ring B (Phenoxy): Electron-rich, activating the primary amine. This amine is the most

nucleophilic site and must be derivatized first or protected if changes to the nitro group are

desired.
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Caption: Divergent synthetic pathways starting from the core scaffold construction.

Detailed Experimental Protocols
Protocol 1: Scaffold Synthesis via SNAr Coupling
Objective: Construct the diaryl ether core under mild conditions to prevent nitrile hydrolysis.

Mechanism: Nucleophilic Aromatic Substitution (SNAr). The para-nitro and ortho-cyano groups

on the fluorobenzene ring dramatically lower the energy barrier for the phenoxide attack.
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Reagents:

2-Fluoro-5-nitrobenzonitrile (1.0 equiv)

3-Aminophenol (1.1 equiv)

Potassium Carbonate (K₂CO₃) (2.5 equiv)

Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

Preparation: Charge a round-bottom flask with 3-aminophenol (1.1 eq) and anhydrous DMF

(0.5 M concentration).

Deprotonation: Add K₂CO₃ (2.5 eq) and stir at room temperature for 15 minutes. The solution

may darken as the phenoxide forms.

Addition: Add 2-fluoro-5-nitrobenzonitrile (1.0 eq) portion-wise.

Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1).

The fluoride is a superior leaving group to chloride here, allowing lower temperatures that

preserve the nitrile.

Work-up: Pour the reaction mixture into crushed ice/water. The product typically precipitates

as a yellow/orange solid.

Purification: Filter the solid, wash copiously with water to remove DMF and inorganic salts.

Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 85–95%

Protocol 2: "Right Wing" Diversification (Urea
Synthesis)
Objective: Functionalize the primary amine to create H-bond donor motifs essential for NNRTI

binding (mimicking the urea linker in Rilpivirine).
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Reagents:

Scaffold (from Protocol 1)

Isocyanate (e.g., Phenyl isocyanate, 1.1 equiv)

Solvent: Dichloromethane (DCM) or THF

Step-by-Step:

Dissolve the scaffold in anhydrous DCM at 0 °C.

Add the isocyanate dropwise.

Allow to warm to room temperature and stir for 2–12 hours.

Self-Validating Step: The product usually precipitates from DCM as the reaction proceeds

due to the lower solubility of the diaryl urea.

Filter the precipitate and wash with cold DCM.

Protocol 3: "Left Wing" Activation (Nitro Reduction)
Objective: Selectively reduce the nitro group to an aniline without reducing the nitrile or

cleaving the ether linkage. Challenge: Catalytic hydrogenation (H₂/Pd-C) can sometimes

reduce nitriles to benzylamines. Solution: Iron-mediated reduction (Bechamp conditions) or

Stannous Chloride (SnCl₂).

Reagents:

Nitro-scaffold (1.0 equiv)

Iron powder (5.0 equiv)

Ammonium Chloride (NH₄Cl) (0.5 equiv)

Solvent: Ethanol/Water (4:1)

Step-by-Step:
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Suspend the nitro-scaffold in Ethanol/Water.

Add NH₄Cl and Iron powder.

Heat to reflux (approx. 80 °C) with vigorous stirring.

Monitoring: Reaction is typically complete in 1–2 hours. The yellow nitro color will fade to a

duller amine color.

Work-up: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot

ethanol.

Concentrate the filtrate.[1] The resulting diamine (2-(3-aminophenoxy)-5-aminobenzonitrile)

is air-sensitive; store under nitrogen or use immediately.

Protocol 4: Nitrile Bioisosterism (Tetrazole Formation)
Objective: Convert the nitrile into a lipophilic tetrazole, a common bioisostere for carboxylic

acids or amides in drug design.[2]

Reagents:

Scaffold (1.0 equiv)

Sodium Azide (NaN₃) (1.5 equiv)

Zinc Bromide (ZnBr₂) (1.0 equiv) or Triethylamine Hydrochloride

Solvent: Isopropanol/Water or DMF

Step-by-Step:

Dissolve the scaffold, NaN₃, and ZnBr₂ in the solvent.

Heat to reflux (or 100 °C in DMF) for 12–24 hours.

Safety Note: Azides can form explosive hydrazoic acid. Ensure the reaction is vented

properly and quenched with sodium nitrite/acid protocols if disposing.
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Work-up: Acidify carefully with 1N HCl to pH 3–4 to protonate the tetrazole (precipitating the

product).

Extract with Ethyl Acetate.

Quantitative Data Summary
Transformatio
n

Reagents Key Condition Typical Yield
Selectivity
Note

Scaffold

Synthesis

3-aminophenol,

K₂CO₃
60 °C, DMF >90%

High (F

displacement >

NO₂

displacement)

Urea Formation R-NCO 25 °C, DCM 80-95%

Exclusive to NH₂

(OH/CN

unreactive)

Nitro Reduction Fe, NH₄Cl 80 °C, EtOH/H₂O 75-85%
Nitrile preserved;

Ether stable

Tetrazole

Formation
NaN₃, ZnBr₂ 100 °C, DMF 60-75%

Requires Lewis

Acid catalysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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